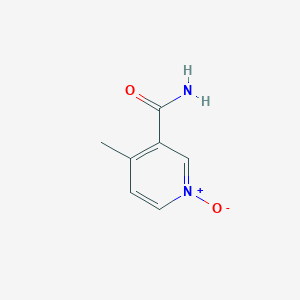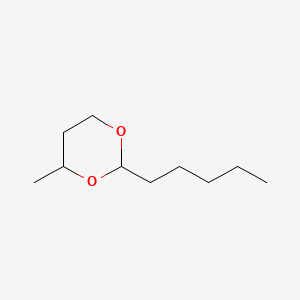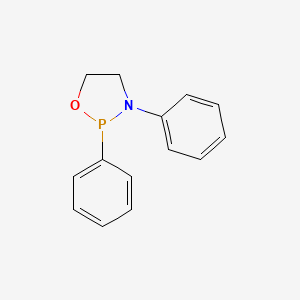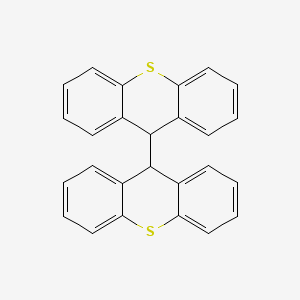
9H,9'H-9,9'-Bithioxanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H,9’H-9,9’-Bithioxanthene is a chemical compound characterized by its unique structure, which includes two thioxanthene units connected through a central bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H,9’H-9,9’-Bithioxanthene typically involves the reaction of thioxanthene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the central bond between the two thioxanthene units. The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of 9H,9’H-9,9’-Bithioxanthene may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 9H,9’H-9,9’-Bithioxanthene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thioxanthene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with common reagents including halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Thioxanthene sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Halogenated thioxanthenes.
Aplicaciones Científicas De Investigación
9H,9’H-9,9’-Bithioxanthene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a fluorescent probe due to its aromatic properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism by which 9H,9’H-9,9’-Bithioxanthene exerts its effects is primarily through its interaction with biological molecules. Its aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions makes it a candidate for modulating oxidative stress pathways in cells.
Comparación Con Compuestos Similares
Thioxanthene: A single-unit structure similar to one half of 9H,9’H-9,9’-Bithioxanthene.
Xanthene: Lacks the sulfur atoms present in thioxanthene and bithioxanthene.
Dibenzothiophene: Contains sulfur atoms but differs in the arrangement of the aromatic rings.
Uniqueness: 9H,9’H-9,9’-Bithioxanthene is unique due to its dual thioxanthene structure, which imparts distinct electronic and chemical properties.
Propiedades
Número CAS |
10496-86-3 |
|---|---|
Fórmula molecular |
C26H18S2 |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
9-(9H-thioxanthen-9-yl)-9H-thioxanthene |
InChI |
InChI=1S/C26H18S2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16,25-26H |
Clave InChI |
RFNRPJOXKCJDIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)C4C5=CC=CC=C5SC6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)
![(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate](/img/structure/B14736154.png)

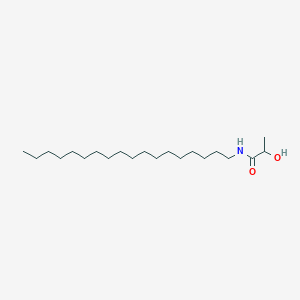
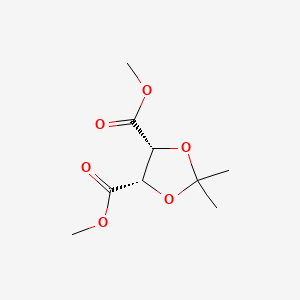
![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)
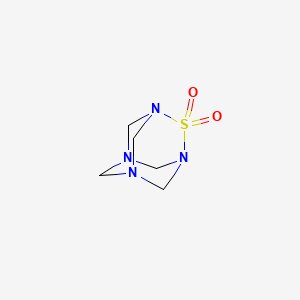

![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)
